Perifosine

Catalog No.
S548784
CAS No.
157716-52-4
M.F
C25H52NO4P
M. Wt
461.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perifosine

CAS Number

157716-52-4

Product Name

Perifosine

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate

Molecular Formula

C25H52NO4P

Molecular Weight

461.7 g/mol

InChI

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3

InChI Key

SZFPYBIJACMNJV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

KRX-0401; KRX 0401; KRX0401; NKA17; NSC639966; NSC 639966; NSC-639966; D 21266; D-21266; Perifosine

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C

The exact mass of the compound Perifosine is 461.3634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 639966. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Choline - Supplementary Records. It belongs to the ontological category of phospholipid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Perifosine is an orally bioavailable, synthetic alkylphosphocholine that functions as a potent inhibitor of the serine/threonine kinase Akt (Protein Kinase B). As a structural analog of phospholipids, it primarily acts by binding to the pleckstrin homology (PH) domain of Akt, which prevents the kinase's translocation to the cell membrane and subsequent activation, without directly inhibiting upstream kinases like PI3K or PDK1. This mechanism interrupts a critical signaling pathway frequently overactive in cancer, which governs cell proliferation, survival, and metabolism. Its established in vitro anti-proliferative activity, with IC50 values typically in the low micromolar range (0.6–8.9 µM) across various cancer cell lines, makes it a subject of extensive research.

Substituting Perifosine with other Akt inhibitors is often unfeasible due to its unique mechanism and structure, which lead to distinct experimental outcomes. Unlike ATP-competitive inhibitors (e.g., GSK690693) or other allosteric inhibitors (e.g., MK-2206) that target the kinase domain, Perifosine's action at the PH domain and its integration into the cell membrane confer a different biological activity profile. For example, in thyroid cancer cells, MK-2206 acts synergistically with BRAF/MEK inhibitors, whereas Perifosine exhibits strong antagonism, a critical difference in combination screening workflows. Furthermore, its alkylphospholipid structure results in activities beyond direct Akt inhibition, including the modulation of other signaling pathways like JNK and ERK, which are not replicated by more target-specific kinase inhibitors. These differences mean that data generated with Perifosine cannot be reliably reproduced or extrapolated using a mechanistically different compound.

Handling & Formulation: Superior Aqueous Solubility Compared to Insoluble Competitors

Perifosine demonstrates significant practical advantages in laboratory handling due to its high solubility in aqueous buffers. It is soluble in PBS (pH 7.2) at approximately 10 mg/mL and in water up to 100 mM (~46 mg/mL). This contrasts sharply with many kinase inhibitors, including the widely used Akt inhibitor MK-2206, which are often practically insoluble in aqueous solutions and require DMSO for stock preparation. For example, some datasheets for MK-2206 list its water solubility as negligible, mandating the use of organic solvents like DMSO or ethanol.

Evidence DimensionSolubility in Aqueous Buffer (PBS, pH 7.2)
Target Compound DataApprox. 10 mg/mL
Comparator Or BaselineMK-2206: Generally reported as insoluble in water, requiring DMSO.
Quantified DifferenceQualitatively high aqueous solubility vs. practical insolubility.
ConditionsStandard laboratory solvent conditions for stock preparation and cell culture media dilution.

High aqueous solubility simplifies experiment preparation, avoids potential artifacts from organic solvents in sensitive cell assays, and allows for direct formulation in physiological buffers for in vivo work.

Differential Efficacy: Stronger In Vitro Antitumor Effects than Parent Compound Miltefosine

Perifosine was developed as an analog of miltefosine with the goal of improved therapeutic properties. In broad in vitro screening across various cancer models, including melanoma, nervous system, lung, prostate, colon, and breast cancer, Perifosine demonstrated antitumor activity that was comparable to or stronger than that of its parent drug, miltefosine. In studies on Leishmania parasites, which share some relevant pathways, Perifosine was also found to be superior to miltefosine in killing promastigotes in vitro.

Evidence DimensionIn Vitro Antitumor Effect
Target Compound DataActivity is similar to or stronger than miltefosine.
Comparator Or BaselineMiltefosine: The parent alkylphosphocholine compound.
Quantified DifferenceQualitatively described as stronger in multiple preclinical models.
ConditionsIn vitro screening against various human cancer cell lines (e.g., melanoma, lung, prostate).

This demonstrates a clear performance improvement over the precursor compound, justifying the selection of Perifosine for researchers seeking the highest potency within this specific structural class.

Distinct Combinatorial Behavior: Antagonistic Interaction Compared to Synergistic MK-2206

The choice between Perifosine and other Akt inhibitors can produce opposite outcomes in combination studies. In thyroid cancer cells with BRAF(V600E) and PIK3CA mutations, the allosteric Akt inhibitor MK-2206 acted synergistically with BRAF inhibitor PLX4032 and MEK inhibitor AZD6244 to inhibit cell growth (Combination Index < 1). In stark contrast, Perifosine showed strong antagonism when combined with the same agents (Combination Index > 1). This was attributed to Perifosine's unique induction of G2 cell cycle arrest, which was reversed by the G1 arrest caused by the other inhibitors.

Evidence DimensionCombination Index (CI) with PLX4032 or AZD6244
Target Compound DataCI > 1 (Strong Antagonism)
Comparator Or BaselineMK-2206: CI < 1 (Synergism)
Quantified DifferenceOpposite combinatorial effect (synergism vs. antagonism).
ConditionsThyroid cancer cells harboring both BRAF(V600E) and PIK3CA mutations.

This provides critical selection criteria for researchers designing combination therapy experiments, as substituting Perifosine for another Akt inhibitor could fundamentally invalidate the experimental hypothesis and results.

Investigating Akt-Driven Malignancies Where Aqueous Formulation is Critical

For in vitro studies on sensitive cell lines or in vivo models requiring direct administration in physiological buffers, Perifosine's high aqueous solubility makes it a preferred choice over Akt inhibitors that necessitate DMSO or other organic solvents, thereby minimizing solvent-induced artifacts.

Probing Non-Canonical Signaling by Alkylphosphocholines in Cancer Models

When the research goal is to study the broader effects of membrane-interacting alkylphosphocholines, Perifosine serves as the more potent tool compared to its parent compound, miltefosine. Its activity extends beyond simple Akt inhibition to include modulation of MAPK pathways, making it suitable for exploring complex signaling crosstalk.

Dissecting Resistance Mechanisms or Antagonistic Drug Interactions

Based on direct comparative evidence, Perifosine is the correct tool for studying antagonistic interactions with the MAPK pathway. Researchers aiming to understand why dual pathway inhibition can fail, or to induce and study such antagonism, should select Perifosine over synergistic inhibitors like MK-2206.

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.3

Hydrogen Bond Acceptor Count

4

Exact Mass

461.36339614 Da

Monoisotopic Mass

461.36339614 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2GWV496552

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (90%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (90%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (90%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in solid tumors, multiple myeloma, leukemia (unspecified), lung cancer, and brain cancer.

Pharmacology

Perifosine is an orally active alkyl-phosphocholine compound with potential antineoplastic activity. Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. Perifosine has a lower gastrointestinal toxicity profile than the related agent miltefosine. (NCI04)

Mechanism of Action

Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

157716-52-4

Wikipedia

Perifosine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Amantini C, Morelli MB, Santoni M, Soriani A, Cardinali C, Farfariello V, Eleuteri AM, Bonfili L, Mozzicafreddo M, Nabissi M, Cascinu S, Santoni G. Sorafenib induces cathepsin B-mediated apoptosis of bladder cancer cells by regulating the Akt/PTEN pathway. The Akt inhibitor, perifosine, enhances the sorafenib-induced cytotoxicity against bladder cancer cells. Oncoscience. 2015 Mar 23;2(4):395-409. eCollection 2015. PubMed PMID: 26097873; PubMed Central PMCID: PMC4468325.
2: Kim MN, Ro SW, Kim DY, Kim DY, Cho KJ, Park JH, Lim HY, Han KH. Efficacy of perifosine alone and in combination with sorafenib in an HrasG12V plus shp53 transgenic mouse model of hepatocellular carcinoma. Cancer Chemother Pharmacol. 2015 Jun 3. [Epub ahead of print] PubMed PMID: 26037205.
3: Testen A, Podlipec R, Mravljak J, Orthmann A, Šentjurc M, Zeisig R, Štrancar J, Koklic T. How perifosine affects liposome-encapsulated drug delivery across a cell barrier. Ther Deliv. 2015 Apr;6(4):423-41. doi: 10.4155/tde.14.127. PubMed PMID: 25996042.
4: Ríos-Marco P, Ríos A, Jiménez-López JM, Carrasco MP, Marco C. Cholesterol homeostasis and autophagic flux in perifosine-treated human hepatoblastoma HepG2 and glioblastoma U-87 MG cell lines. Biochem Pharmacol. 2015 Jul 1;96(1):10-9. doi: 10.1016/j.bcp.2015.04.015. Epub 2015 Apr 28. PubMed PMID: 25934232.
5: Cole DE, Lester-McCully CM, Widemann BC, Warren KE. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, perifosine, in a non-human primate model. Cancer Chemother Pharmacol. 2015 May;75(5):923-8. doi: 10.1007/s00280-015-2711-1. Epub 2015 Mar 5. PubMed PMID: 25740692.
6: Zhang J, Hong Y, Shen J. Combination treatment with perifosine and MEK-162 demonstrates synergism against lung cancer cells in vitro and in vivo. Tumour Biol. 2015 Feb 20. [Epub ahead of print] PubMed PMID: 25697899.
7: Guidetti A, Carlo-Stella C, Locatelli SL, Malorni W, Mortarini R, Viviani S, Russo D, Marchianò A, Sorasio R, Dodero A, Farina L, Giordano L, Di Nicola M, Anichini A, Corradini P, Gianni AM. Phase II study of perifosine and sorafenib dual-targeted therapy in patients with relapsed or refractory lymphoproliferative diseases. Clin Cancer Res. 2014 Nov 15;20(22):5641-51. doi: 10.1158/1078-0432.CCR-14-0770. Epub 2014 Sep 19. PubMed PMID: 25239609.
8: Figg WD, Monga M, Headlee D, Shah A, Chau CH, Peer C, Messman R, Elsayed YA, Murgo AJ, Melillo G, Ryan QC, Kalnitskiy M, Senderowicz AM, Hollingshead M, Arbuck SG, Sausville EA. A phase I and pharmacokinetic study of oral perifosine with different loading schedules in patients with refractory neoplasms. Cancer Chemother Pharmacol. 2014 Nov;74(5):955-67. doi: 10.1007/s00280-014-2569-7. Epub 2014 Sep 3. PubMed PMID: 25183650.
9: Tomiyasu H, Goto-Koshino Y, Fujino Y, Ohno K, Tsujimoto H. Antitumour effect and modulation of expression of the ABCB1 gene by perifosine in canine lymphoid tumour cell lines. Vet J. 2014 Jul;201(1):83-90. doi: 10.1016/j.tvjl.2014.04.002. Epub 2014 Apr 13. PubMed PMID: 24881508.
10: Koklic T. Perifosine induced release of contents of trans cell-barrier transport efficient liposomes. Chem Phys Lipids. 2014 Oct;183:50-9. doi: 10.1016/j.chemphyslip.2014.05.006. Epub 2014 May 23. PubMed PMID: 24863642.

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